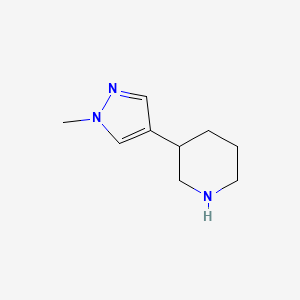

3-(1-methyl-1H-pyrazol-4-yl)piperidine

Vue d'ensemble

Description

“3-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Applications De Recherche Scientifique

Cytotoxic Agents for Cancer Therapy

The pyrazole moiety of 3-(1-methyl-1H-pyrazol-4-yl)piperidine has been utilized in the design and synthesis of novel cytotoxic agents. These agents have shown promising results in in vitro cell viability studies against human breast cancer cell lines (MCF-7). Certain derivatives have demonstrated remarkable cytotoxic activity with IC50 values better than the standard drug cisplatin .

Scaffold in Medicinal Chemistry

The pyrazole scaffold is a crucial component in medicinal chemistry due to its versatility and efficacy in drug discovery. It serves as a foundation for synthesizing bioactive chemicals that can interact with various biological targets .

Agrochemistry Applications

In agrochemistry, the pyrazole ring is used to create compounds that can function as herbicides, pesticides, and fungicides. Its structural properties allow for the development of substances that are effective in protecting crops from pests and diseases .

Coordination Chemistry

The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)piperidine can act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in catalysis and materials science .

Organometallic Chemistry

In organometallic chemistry, the pyrazole moiety is used to synthesize organometallic compounds with metals. These compounds are important for their roles in catalysis and the synthesis of new materials .

Molecular Modeling Studies

The pyrazole derivatives of 3-(1-methyl-1H-pyrazol-4-yl)piperidine have been subject to molecular modeling studies. These studies help in understanding the interaction of these compounds with biological targets and in predicting their pharmacological properties .

Mécanisme D'action

Target of Action

The primary target of 3-(1-methyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The compound shows varying degrees of selectivity towards the sEH enzymes .

Mode of Action

The compound interacts with its targets, the sEH enzymes, and inhibits their function . This inhibition is achieved through the compound’s fitting pattern in the active site of the enzyme, characterized by lower binding free energy

Biochemical Pathways

The inhibition of sEH enzymes affects the metabolic pathways involving epoxides . sEH enzymes show selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting these enzymes, the compound alters the metabolism of these substances, potentially affecting downstream effects such as blood pressure elevation and inflammatory roles .

Pharmacokinetics

The compound’s solubility, molecular weight , and its interactions with enzymes could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of sEH enzymes by 3-(1-methyl-1H-pyrazol-4-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . The exact molecular and cellular effects of this action would depend on the specific context of the biochemical pathways involved.

Propriétés

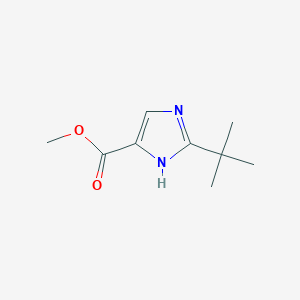

IUPAC Name |

3-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNNCYGEVJOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

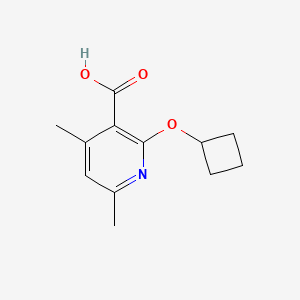

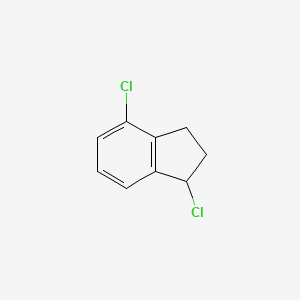

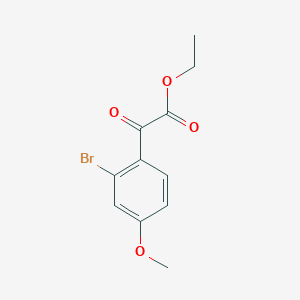

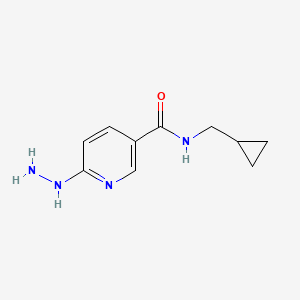

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

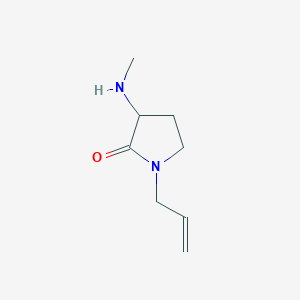

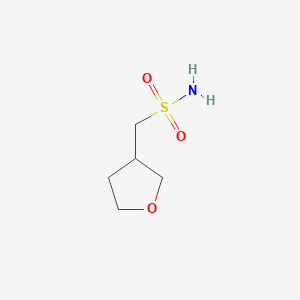

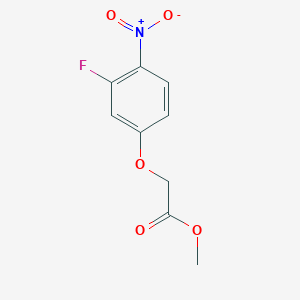

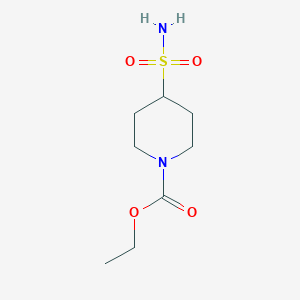

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)

![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)